molecular formula C11H20ClN B1617762 N-methyladamantan-1-amine hydrochloride CAS No. 3717-39-3

N-methyladamantan-1-amine hydrochloride

Cat. No.: B1617762
CAS No.: 3717-39-3
M. Wt: 201.73 g/mol
InChI Key: MGWTWRYRZDCDBG-UHFFFAOYSA-N
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Description

N-methyladamantan-1-amine hydrochloride is a chemical compound with the molecular formula C11H20ClN. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is known for its stability and has been studied for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyladamantan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method includes the methylenation reaction of adamantanamine hydrochloride with formalin in water or a water-soluble organic solvent . These reactions typically require specific conditions such as the presence of sulfuric acid or other catalysts to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-methyladamantan-1-amine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include acid chlorides, acid anhydrides, and aldehydes. . These reactions are typically acid-catalyzed and may require specific temperatures and solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the acylation of this compound with acid chlorides or anhydrides forms amides .

Scientific Research Applications

N-methyladamantan-1-amine hydrochloride has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of N-methyladamantan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to have low nanomolar affinity for the σ1 receptor, which plays a role in various cellular processes . The compound’s unique structure allows it to interact with these targets effectively, leading to its observed biological effects.

Comparison with Similar Compounds

N-methyladamantan-1-amine hydrochloride can be compared with other similar compounds, such as:

These compounds share some properties with this compound but also have unique characteristics that make them suitable for different applications.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help further explore its potential and develop new applications.

Properties

IUPAC Name

N-methyladamantan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N.ClH/c1-12-11-5-8-2-9(6-11)4-10(3-8)7-11;/h8-10,12H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWTWRYRZDCDBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC12CC3CC(C1)CC(C3)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3717-39-3
Record name Tricyclo[3.3.1.13,7]decan-1-amine, N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3717-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Adamantanamine, N-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003717393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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